![molecular formula C17H21N3 B5647948 1-(3-methylbenzyl)-4-(2-pyridinyl)piperazine](/img/structure/B5647948.png)
1-(3-methylbenzyl)-4-(2-pyridinyl)piperazine
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-(3-methylbenzyl)-4-(2-pyridinyl)piperazine often involves multi-step chemical processes, including reductive amination, amide hydrolysis, and N-alkylation. One example includes the synthesis of 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine from pyrazolo[1,5-a]pyridine-2-carbaldehyde and 1-piperazinecarboxaldehyde through these steps, highlighting the complexity and specificity of synthesizing such compounds (Yang Fang-wei, 2013).
Molecular Structure Analysis
The molecular structure of related compounds is meticulously analyzed through techniques such as 1H NMR, 19F NMR, ESI-MS, and single-crystal X-ray diffraction. For instance, the crystal structure of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime was determined to belong to the monoclinic system, providing detailed insights into the geometric conformation of these molecules (Xue Si-jia, 2011).
Chemical Reactions and Properties
Chemical reactions involving 1-(3-methylbenzyl)-4-(2-pyridinyl)piperazine derivatives are complex, often leading to compounds with significant biological activity. For example, the synthesis of derivatives like 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine showcases the chemical versatility and potential for creating ligands for dopamine D4 receptors (O. Eskola et al., 2002).
properties
IUPAC Name |
1-[(3-methylphenyl)methyl]-4-pyridin-2-ylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3/c1-15-5-4-6-16(13-15)14-19-9-11-20(12-10-19)17-7-2-3-8-18-17/h2-8,13H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRMOKWQGYRWBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Methylphenyl)methyl]-4-pyridin-2-ylpiperazine |
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